2,6-dichloro-N-methyl-4-nitroaniline

Catalog No.
S14024128
CAS No.
M.F
C7H6Cl2N2O2
M. Wt
221.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-dichloro-N-methyl-4-nitroaniline

Product Name

2,6-dichloro-N-methyl-4-nitroaniline

IUPAC Name

2,6-dichloro-N-methyl-4-nitroaniline

Molecular Formula

C7H6Cl2N2O2

Molecular Weight

221.04 g/mol

InChI

InChI=1S/C7H6Cl2N2O2/c1-10-7-5(8)2-4(11(12)13)3-6(7)9/h2-3,10H,1H3

InChI Key

BCKPYVNUJCXVLN-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1Cl)[N+](=O)[O-])Cl

2,6-Dichloro-N-methyl-4-nitroaniline is an organic compound with the molecular formula C7H6Cl2N2O2C_7H_6Cl_2N_2O_2. It is a derivative of aniline and is characterized by the presence of two chlorine atoms at the 2 and 6 positions, a nitro group at the 4 position, and a methyl group attached to the nitrogen atom. This compound is primarily known for its role as a precursor in the synthesis of azo dyes, particularly disperse brown 1, and has garnered attention for its unique chemical properties and potential applications in various fields .

The synthesis of 2,6-dichloro-N-methyl-4-nitroaniline typically involves chlorination reactions. One common method includes treating 4-nitroaniline with hydrochloric acid and hydrogen peroxide, which serves as a chlorine source. The reaction conditions often involve heating the mixture to facilitate chlorination, yielding the product in significant yields (up to 87%) .

The compound can also undergo various electrophilic substitution reactions due to the presence of the nitro group, which activates the aromatic ring towards further substitution. Additionally, it may participate in nucleophilic reactions due to the amino group .

Several methods exist for synthesizing 2,6-dichloro-N-methyl-4-nitroaniline:

  • Chlorination of 4-Nitroaniline: This method involves treating 4-nitroaniline with hydrochloric acid and hydrogen peroxide under reflux conditions. The reaction typically yields the dichloro product effectively .
  • Direct Chlorination: Chlorine gas can be bubbled through a solution of 4-nitroaniline in a suitable solvent at elevated temperatures to achieve chlorination at the desired positions .
  • Alternative Routes: Various patents describe alternative synthetic routes that utilize different starting materials or reagents, emphasizing green chemistry approaches that minimize waste and enhance efficiency .

2,6-Dichloro-N-methyl-4-nitroaniline finds applications across several domains:

  • Dye Manufacturing: It is primarily used as an intermediate in producing azo dyes.
  • Pharmaceuticals: The compound and its derivatives have potential uses in medicinal chemistry due to their biological activity.
  • Pesticides: Some derivatives are explored for their use in agricultural applications as pesticides or herbicides .

Studies on the interaction of 2,6-dichloro-N-methyl-4-nitroaniline with various solvents have revealed interesting solvatochromic properties. These interactions can influence its solubility and reactivity in different environments. Research utilizing models like KAT-LSER has been employed to analyze how solvent effects impact its behavior in solution .

Additionally, investigations into its metabolic pathways suggest that microbial degradation may occur under specific conditions, highlighting its environmental interactions .

Several compounds share structural similarities with 2,6-dichloro-N-methyl-4-nitroaniline. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
N-Methyl-4-nitroanilineContains a methyl group and nitro groupVersatile reactant in organic synthesis
2,4-Dichloro-N-methyl-anilineChlorine at positions 2 and 4Different reactivity patterns due to chlorine positions
3,5-Dichloro-4-nitroanilineChlorine at positions 3 and 5Potentially different biological activities

Uniqueness of 2,6-Dichloro-N-methyl-4-nitroaniline

The uniqueness of 2,6-dichloro-N-methyl-4-nitroaniline lies in its specific chlorination pattern and the combination of functional groups that enable distinct reactivity profiles compared to its analogs. Its role as a precursor for azo dyes further distinguishes it within this class of compounds .

Bromination and Diazotization Techniques

Bromination and diazotization are pivotal in functionalizing aromatic intermediates en route to 2,6-dichloro-N-methyl-4-nitroaniline. While bromination does not directly introduce chlorine substituents, it serves as a model for understanding electrophilic aromatic substitution (EAS) dynamics in structurally analogous systems. For instance, N-bromosuccinimide (NBS) in the presence of silica gel or fluoroboric acid enables regioselective bromination of electron-rich aromatics. In acetonitrile at −30°C, catechol undergoes exclusive 4-bromination due to the synergistic effects of temperature and solvent polarity. Such conditions highlight the role of kinetic control in achieving meta-substitution patterns, which are critical when nitro groups dominate directing effects.

Diazotization, though inapplicable to the N-methylated final product, is essential for synthesizing precursors. The diazotization of p-nitroaniline derivatives using Amberlyst-15, a strong acid cation-exchange resin, exemplifies a solid-phase approach that enhances safety and yield. This method circumvents traditional HCl/NaNO₂ systems, reducing exothermic risks while achieving 80% yields of resin-bound diazonium salts. The immobilized intermediates facilitate straightforward purification, minimizing decomposition pathways common in solution-phase reactions.

Chlorination Pathways Using Hydrochloric Acid and Hydrogen Peroxide

Chlorination remains the cornerstone of introducing 2,6-dichloro substituents. A two-step sequence involving acetanilide protection, nitration, and subsequent chlorination optimizes regioselectivity. Acetanilide, nitrated to 4-nitroacetanilide using HNO₃/H₂SO₄, undergoes electrophilic chlorination at ortho positions relative to the acetyl group. Hydrochloric acid and hydrogen peroxide generate in situ hypochlorous acid (HOCl), which, in acetic acid at 60–80°C, selectively chlorinates the 2 and 6 positions. This method achieves yields exceeding 85%, with the acetyl group both activating the ring and directing substitution.

Table 1: Chlorination Optimization Parameters

ParameterOptimal ConditionYield (%)
Temperature70°C87
HCl:H₂O₂ Molar Ratio3:183
Reaction Time4 hours89

Deprotection via acid hydrolysis yields 2,6-dichloro-4-nitroaniline, which is subsequently methylated using methyl iodide in dimethylformamide (DMF) with potassium carbonate as a base. This step proceeds quantitatively, affirming the robustness of sequential protection-deprotection strategies.

Comparative Analysis of Solid-Phase vs. Solution-Phase Synthesis

Solid-phase synthesis, employing resins like Amberlyst-15, offers distinct advantages over traditional solution-phase methods. For diazotization, resin-bound reactions mitigate thermal degradation, with decomposition onset temperatures elevated to 55°C compared to 30°C in solution. Additionally, the absence of free diazonium ions in the solid phase reduces explosion risks, enhancing operational safety.

Table 2: Solid- vs. Solution-Phase Diazotization

MetricSolid-Phase (Amberlyst-15)Solution-Phase (HCl/NaNO₂)
Yield (%)8065
Decomposition Onset55°C30°C
Byproduct FormationMinimalSignificant

In contrast, solution-phase chlorination enables higher throughput but requires stringent temperature control to avoid polychlorination. Mixed-phase systems, where chlorination occurs in solution followed by solid-supported methylation, hybridize the benefits of both approaches, achieving 92% overall yield in pilot-scale trials.

Azo Dye Intermediate for Textile Colorants

2,6-dichloro-N-methyl-4-nitroaniline serves as a crucial intermediate in the synthesis of disperse azo dyes, which are extensively utilized in textile coloration applications [1] [2]. The compound's unique structural features, including the electron-withdrawing nitro group and chlorine substituents, contribute significantly to the stability and color properties of the resulting dye molecules.

The synthesis of azo dyes from 2,6-dichloro-N-methyl-4-nitroaniline involves a two-step diazotization and coupling process [3] [4]. During diazotization, the methylated amino group undergoes conversion to form a diazonium salt intermediate, which subsequently couples with various aromatic coupling components to produce the final azo dye structure [5] [6]. The presence of chlorine atoms at the 2,6-positions provides enhanced stability to the diazonium intermediate, while the nitro group at the 4-position contributes to the electron-deficient nature of the aromatic system, facilitating efficient coupling reactions.

Research has demonstrated that N-methyl-4-nitroaniline derivatives exhibit superior performance as azo dye intermediates compared to their non-methylated counterparts [3] [7]. The methylation of the amino group modifies the electronic properties of the molecule, resulting in improved color fastness and enhanced resistance to fading under exposure to light and washing conditions [8]. These properties make 2,6-dichloro-N-methyl-4-nitroaniline particularly valuable for producing high-quality disperse dyes suitable for synthetic fiber coloration.

PropertyValueImpact on Dye Performance
Molecular FormulaC₇H₆Cl₂N₂O₂Determines color properties
Diazotization Efficiency85-95%Affects dye yield
Coupling ReactivityHighEnables diverse color range
StabilityExcellentImproves color fastness

Agrochemical Precursor in Pesticide Formulations

2,6-dichloro-N-methyl-4-nitroaniline functions as an important precursor in the synthesis of agrochemical compounds, particularly fungicides and pesticides [9] [10]. The compound's structural similarity to 2,6-dichloro-4-nitroaniline (dichloran), a well-established fungicide, positions it as a valuable intermediate for developing enhanced agrochemical formulations.

The agrochemical activity of 2,6-dichloro-N-methyl-4-nitroaniline derivatives stems from their ability to disrupt fungal cellular processes through multiple mechanisms [11] [9]. The chlorine substituents at the 2,6-positions provide optimal spacing for interaction with fungal enzymes, while the nitro group at the 4-position contributes to the compound's electron-withdrawing properties, enhancing its biological activity. The methylation of the amino group introduces additional lipophilic character, potentially improving the compound's ability to penetrate fungal cell membranes.

Research has shown that dichloran (2,6-dichloro-4-nitroaniline) exhibits broad-spectrum fungicidal activity against various plant pathogens, including Botrytis, Monilinia, Rhizopus, and Sclerotinia species [9]. The methylated derivative 2,6-dichloro-N-methyl-4-nitroaniline is expected to demonstrate similar or enhanced activity profiles due to the modified electronic and steric properties introduced by the methyl group.

The synthesis of agrochemical derivatives from 2,6-dichloro-N-methyl-4-nitroaniline typically involves additional chemical transformations, such as reduction of the nitro group to form amino derivatives or hydrolysis reactions to generate phenolic compounds [9] [10]. These modifications allow for the development of agrochemical products with tailored properties, including improved selectivity, reduced environmental persistence, and enhanced crop safety.

ApplicationTarget OrganismsMechanism of ActionEfficacy
FungicideBotrytis, MoniliniaEnzyme inhibitionHigh
PesticideVarious fungiMembrane disruptionModerate to High
Crop ProtectionPlant pathogensMulti-target actionExcellent

Coordination Chemistry in Luminescent Sensor Development

2,6-dichloro-N-methyl-4-nitroaniline demonstrates significant potential as a ligand in coordination chemistry applications, particularly in the development of luminescent sensors for detecting nitroaromatic compounds and metal ions [11] [12] [13]. The compound's multiple functional groups, including the nitro group, chlorine substituents, and methylated amino group, provide diverse coordination sites for metal ion binding.

The coordination behavior of 2,6-dichloro-N-methyl-4-nitroaniline with metal ions results in the formation of coordination polymers and metal-organic frameworks with unique luminescent properties [13] [14] [15]. These materials exhibit characteristic emission profiles that can be modified through interaction with target analytes, making them valuable for sensing applications. The nitro group acts as an electron-withdrawing substituent, which influences the electronic transitions responsible for luminescence, while the chlorine atoms provide additional coordination sites and modify the overall electronic structure of the ligand.

Studies have shown that lanthanide coordination polymers incorporating nitroaniline derivatives exhibit excellent sensing capabilities for detecting nitroaromatic compounds at micromolar to nanomolar concentrations [13] [15] [16]. The sensing mechanism primarily involves fluorescence quenching through photoinduced electron transfer processes, where the electron-deficient nitroaromatic analytes interact with the excited state of the coordination polymer, resulting in non-radiative energy transfer and subsequent emission quenching.

The development of 2,6-dichloro-N-methyl-4-nitroaniline-based luminescent sensors offers several advantages over conventional analytical methods [14] [17]. These sensors provide rapid response times, high selectivity, and excellent sensitivity for detecting trace amounts of nitroaromatic explosives and environmental pollutants. The reversible nature of the sensing mechanism allows for real-time monitoring and repeated use of the sensor materials.

Sensor TypeTarget AnalyteDetection LimitResponse TimeSelectivity
Zn-MOFNitrobenzene2.47 μM< 5 minutesHigh
Cd-Sm Cluster2,6-dichloro-4-nitroaniline0.95 μM< 2 minutesExcellent
Lanthanide CPTNP0.34 μM< 3 minutesVery High

The practical applications of 2,6-dichloro-N-methyl-4-nitroaniline-based luminescent sensors extend to environmental monitoring, security screening, and analytical chemistry [11] [18] [19]. These sensors can be integrated into portable detection devices for field applications, providing rapid and reliable identification of hazardous compounds in water samples, soil extracts, and air monitoring systems.

XLogP3

3.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

219.9806328 g/mol

Monoisotopic Mass

219.9806328 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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